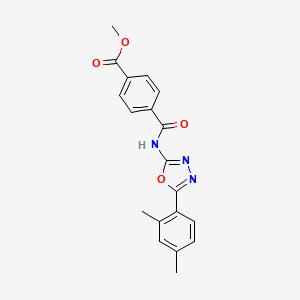

![molecular formula C19H21N3O4S B3012652 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide CAS No. 1031599-03-7](/img/structure/B3012652.png)

3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

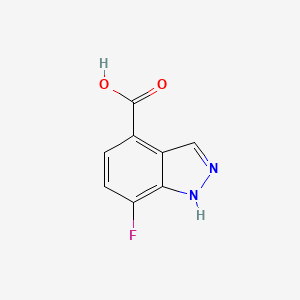

Description

The compound "3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential pharmacological applications.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions starting from simpler precursors such as amino thiophenes and isocyanates or isothiocyanates. For example, the synthesis of related compounds has been achieved using methyl 3-aminothiophene-2-carboxylate with alkyl- or arylisocyanates and isothiocyanates, followed by alkylation to produce various derivatives . Another approach involves the condensation of different starting materials, such as 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, to yield compounds with potential antiproliferative activity . These methods highlight the versatility of synthetic routes available for creating a wide array of thieno[3,2-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. X-ray diffraction analysis has been used to unequivocally establish the configuration of related compounds, confirming the presence of stereocenters and the overall three-dimensional arrangement of the molecule . Density functional theory (DFT) calculations have been employed to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values to validate the theoretical models .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives exhibit reactivity towards various reagents, which can be utilized to further modify the core structure or introduce additional functional groups. For instance, compounds similar to the one have been shown to react with formamide, carbon disulfide, urea, thiourea, and carboxylic acids, leading to a range of products with different properties and potential biological activities . The reactivity of these compounds is crucial for their application in medicinal chemistry, where structural modifications can lead to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by the position of the sulfur atom within the heterocyclic system. This can affect the electronic spectra and, consequently, the biological activity profiles of these compounds . The solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical application in drug development. Additionally, the lipophilicity and potential for hydrogen bonding contribute to their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Herbicidal Activity : Novel compounds with structures incorporating pyrimidine and thiadiazole rings have been synthesized and evaluated for their herbicidal activity against specific plants like Brassica campestris L., showcasing moderate to good efficacy. These studies provide a foundation for developing new herbicides with selective action (Liu & Shi, 2014).

Antitumor Activity : Research into compounds with pyrido[2,3-d]pyrimidine structures has revealed potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, exhibiting significant activity against specific carcinomas in animal models. This opens pathways for creating new antitumor agents (Grivsky et al., 1980).

Antiglaucoma Properties : Studies on derivatives designed to inhibit carbonic anhydrase isozymes involved in aqueous humor secretion demonstrate potential as topical antiglaucoma agents. These findings could lead to new treatments for glaucoma by effectively lowering intraocular pressure when applied as eye drops (Casini et al., 2002).

Antibacterial Agents : The synthesis of 2,4-diamino-5-benzylpyrimidines and analogues has provided new insights into creating trimethoprim derivatives with antibacterial activity. This research is crucial for developing new antibiotics to combat resistant bacterial strains (Stuart et al., 1983).

Synthetic Methodologies : Innovative synthetic routes have been explored for the creation of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the chemical versatility of pyrimidinone and related structures. These compounds have been evaluated for their anti-inflammatory and analgesic properties, highlighting their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is fungal pathogens in plants . The compound exhibits activity as a fungicide, making it useful in methods for the control of these pathogens .

Biochemical Pathways

Given its fungicidal activity, it can be inferred that the compound likely interferes with essential biochemical pathways in fungal cells, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

As a fungicide applied to plants, it would be expected to have properties that allow it to be absorbed and distributed within the plant tissues, remain stable and active for a sufficient period, and eventually be metabolized or excreted .

Result of Action

The result of the compound’s action is the control of fungal pathogens in plants . By targeting and killing these pathogens, the compound helps to prevent or treat fungal diseases, thereby protecting the health and productivity of the plants .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, pH, and light conditions could affect how well the compound is absorbed, how long it remains active, and how effectively it controls fungal pathogens . .

Propriétés

IUPAC Name |

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-10-26-14-5-3-13(4-6-14)12-20-16(23)7-9-22-18(24)17-15(8-11-27-17)21-19(22)25/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKWJKYFNPNZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)

![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)